Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound features a benzyl group, a thiazepane ring, and a carbamate functional group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate involves its interaction with specific molecular targets within biological systems. The thiazepane ring and carbamate group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting bacterial cell wall synthesis and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds share the thiazole ring structure and have been studied for their antimicrobial and anticancer activities.
N-alkylated 2-aminobenzo[d]oxazoles: These molecules are similar in their heterocyclic structure and have shown potential in medicinal chemistry.
Uniqueness
Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-17-7-5-6-10-19(17)20-11-12-24(13-14-28-20)21(25)15-23-22(26)27-16-18-8-3-2-4-9-18/h2-10,20H,11-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXUTJRXIKCFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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